molecular formula C20H26ClN3O5 B10861128 Thalidomide-4-O-C7-NH2 (hydrochloride)

Thalidomide-4-O-C7-NH2 (hydrochloride)

Cat. No.: B10861128
M. Wt: 423.9 g/mol
InChI Key: FCDCMELZMHFKJE-UHFFFAOYSA-N
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Description

Thalidomide-4-O-C7-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and for its tragic teratogenic effects. This derivative has been modified to include a cereblon ligand, which plays a role in the recruitment of CRBN protein . The compound has a molecular formula of C20H26ClN3O5 and a molecular weight of 423.89 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-4-O-C7-NH2 (hydrochloride) involves the modification of the thalidomide structure to introduce the cereblon ligand. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .

Industrial Production Methods

Industrial production of Thalidomide-4-O-C7-NH2 (hydrochloride) would likely follow similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-4-O-C7-NH2 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Thalidomide-4-O-C7-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha and other cytokines, contributing to its immunosuppressive and anti-angiogenic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-4-O-C7-NH2 (hydrochloride) is unique due to its specific modification to include a cereblon ligand, which enhances its ability to recruit the CRBN protein and target specific proteins for degradation. This makes it a valuable tool in the development of PROTACs and other targeted therapies .

Properties

Molecular Formula

C20H26ClN3O5

Molecular Weight

423.9 g/mol

IUPAC Name

4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C20H25N3O5.ClH/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25;/h6-8,14H,1-5,9-12,21H2,(H,22,24,25);1H

InChI Key

FCDCMELZMHFKJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN.Cl

Origin of Product

United States

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